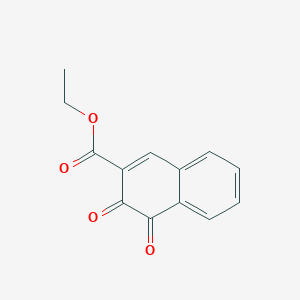
Ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C13H10O5 It is a derivative of naphthalene, characterized by the presence of two oxo groups at the 3 and 4 positions and an ethyl ester group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate typically involves the reaction of 1-naphthol derivatives with ethyl 2,3-dibromopropanoate in the presence of potassium carbonate (K2CO3) in refluxing acetone for 28 hours . This reaction leads to the formation of the desired compound in varying yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: Ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxo groups and the ester functionality allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function.
類似化合物との比較
Ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate: A related compound with a furan ring fused to the naphthalene core.
4-(3-amino-1,4-dioxo-1,4-dihydronaphthalene-2-ylamino)-4-oxobutanoic acid: Another derivative with similar structural features.
Uniqueness: Ethyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
89509-96-6 |
|---|---|
分子式 |
C13H10O4 |
分子量 |
230.22 g/mol |
IUPAC名 |
ethyl 3,4-dioxonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H10O4/c1-2-17-13(16)10-7-8-5-3-4-6-9(8)11(14)12(10)15/h3-7H,2H2,1H3 |
InChIキー |
KRTLKSOEAICSFF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol](/img/structure/B14383079.png)
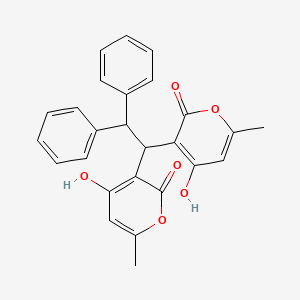

![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)
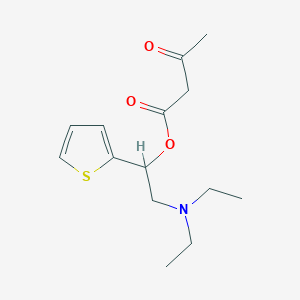
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)


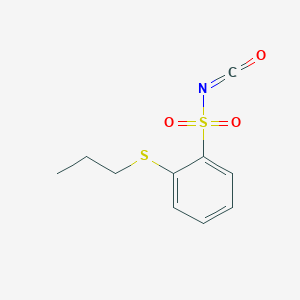
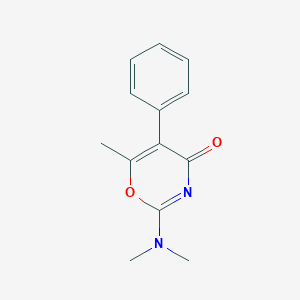
![Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate](/img/structure/B14383146.png)
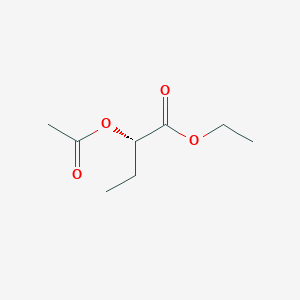
![5-[(Dimethylamino)methylidene]nonane-4,6-dione](/img/structure/B14383158.png)

